Cas no 1805938-89-9 (3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine)

3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine
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- インチ: 1S/C6H4F3N3O2/c7-4(8)2-1-3(10)5(9)11-6(2)12(13)14/h1,4H,10H2
- InChIKey: TYENCFJKTHELDM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([N+](=O)[O-])=NC(=C(C=1)N)F)F
計算された属性
- せいみつぶんしりょう: 207.02556087 g/mol
- どういたいしつりょう: 207.02556087 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ぶんしりょう: 207.11
3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029067812-1g |
3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine |
1805938-89-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine 関連文献
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridineに関する追加情報
Introduction to 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine (CAS No. 1805938-89-9)
3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805938-89-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nitropyridine class, a group of heterocyclic molecules known for their diverse biological activities and synthetic utility. The structural features of this molecule, including its amino, nitro, fluoro, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in drug discovery and material science.
The significance of 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine lies in its versatile role as a building block in the synthesis of more complex pharmacophores. The presence of multiple functional groups allows for further chemical modifications, enabling researchers to explore novel molecular architectures with tailored biological activities. In recent years, there has been a growing interest in nitropyridines due to their reported efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.
One of the most compelling aspects of this compound is its potential as an intermediate in the development of targeted therapeutics. The fluorine atoms incorporated into the structure not only enhance the lipophilicity of the molecule but also improve its metabolic stability, making it an attractive candidate for drug design. Furthermore, the nitro group can be further functionalized through reduction or diazotization reactions, providing additional pathways for structural diversification.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, compounds containing fluoro substituents have been shown to exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This is attributed to the ability of fluorine to modulate both hydrophobicity and electronic properties, thereby optimizing binding affinity to biological targets. In the context of 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine, these characteristics make it a valuable asset in the quest for next-generation pharmaceuticals.
The difluoromethyl group is another critical feature that contributes to the compound's appeal. This moiety is well-documented for its ability to enhance binding interactions with biological receptors, often leading to increased potency and selectivity. Moreover, difluoromethyl-substituted compounds have demonstrated favorable pharmacokinetic properties in preclinical studies, including prolonged half-life and reduced susceptibility to metabolic degradation.
In academic research, 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine has been utilized as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By leveraging the structural flexibility of this nitropyridine derivative, scientists have been able to develop molecules that selectively inhibit aberrant kinase activity, offering promising therapeutic strategies.
Another area where this compound has shown promise is in the development of agrochemicals. The unique combination of functional groups makes it suitable for synthesizing novel pesticides and herbicides with enhanced efficacy and environmental safety. The fluoro and nitro substituents contribute to improved stability under field conditions while maintaining low toxicity towards non-target organisms.
The synthetic methodologies employed in producing 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine are also worth mentioning. Traditional approaches often involve multi-step reactions starting from commercially available pyridine precursors. However, recent advancements in catalytic processes have enabled more efficient and sustainable synthetic routes. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine and amino groups with high precision.
From a regulatory perspective, the handling and use of 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine must adhere to stringent safety protocols due to its reactive nature. Proper storage conditions are essential to prevent degradation or unwanted side reactions. Additionally, researchers must consider environmental impact when disposing of this compound or its derivatives.
The future prospects for this compound are vast, with ongoing research exploring new applications in both pharmaceuticals and materials science. As our understanding of molecular interactions continues to evolve, so too will the ways in which 3-Amino-5-(difluoromethyl)-2-fluoro-6-nitropyridine is utilized. Whether as a scaffold for drug discovery or an intermediate in advanced material synthesis, this nitropyridine derivative remains a cornerstone of modern chemical innovation.
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